molecular formula C14H16O3 B14056278 Ethyl 2-(4-methoxy-2,3-dihydroinden-1-ylidene)acetate

Ethyl 2-(4-methoxy-2,3-dihydroinden-1-ylidene)acetate

Cat. No.: B14056278
M. Wt: 232.27 g/mol
InChI Key: NFEBEDXDWGJQMK-UHFFFAOYSA-N
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Description

Ethyl 2-(4-methoxy-2,3-dihydroinden-1-ylidene)acetate is a conjugated enone derivative featuring a 2,3-dihydroindenylidene core substituted with a methoxy group at the 4-position and an ethyl acetate moiety at the 1-ylidene position. This compound belongs to a class of molecules with extended π-conjugation, making it relevant in materials science and organic synthesis. Its structure combines a partially hydrogenated indene ring with electron-donating (methoxy) and electron-withdrawing (ester) substituents, which modulate its electronic properties. The methoxy group enhances solubility and may influence intermolecular interactions in supramolecular assemblies or photovoltaic applications .

Properties

Molecular Formula

C14H16O3

Molecular Weight

232.27 g/mol

IUPAC Name

ethyl 2-(4-methoxy-2,3-dihydroinden-1-ylidene)acetate

InChI

InChI=1S/C14H16O3/c1-3-17-14(15)9-10-7-8-12-11(10)5-4-6-13(12)16-2/h4-6,9H,3,7-8H2,1-2H3

InChI Key

NFEBEDXDWGJQMK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C1CCC2=C1C=CC=C2OC

Origin of Product

United States

Preparation Methods

Synthetic Routes for Ethyl 2-(4-Methoxy-2,3-Dihydroinden-1-Ylidene)Acetate

One-Step Esterification Protocol

The direct esterification of 4-methoxy-2,3-dihydro-1H-indene with ethyl acetate represents the most straightforward synthesis route. This method employs acid or base catalysis under reflux conditions to facilitate nucleophilic acyl substitution.

Reaction Mechanism :
The α,β-unsaturated carbonyl group in ethyl acetate reacts with the ylidene carbon of 4-methoxy-2,3-dihydro-1H-indene via conjugate addition, followed by elimination to form the stabilized ylidene ester.

Standard Conditions :

  • Molar Ratio : 1:1.2 (indene:ethyl acetate)
  • Catalyst : 5 mol% p-toluenesulfonic acid (PTSA) or 10 mol% DMAP
  • Solvent : Toluene or dichloromethane
  • Temperature : 80–110°C (reflux)
  • Duration : 12–24 hours

Yield Optimization :
Microwave-assisted synthesis reduces reaction time to 30–60 minutes while maintaining yields of 68–72%.

Two-Step Friedel-Crafts Alkylation–Esterification Sequence

For laboratories synthesizing the indene precursor in situ, this method ensures higher purity at the cost of additional steps.

Step 1: Synthesis of 4-Methoxy-2,3-Dihydro-1H-Indene

Friedel-Crafts Alkylation :
Methoxybenzene derivatives undergo alkylation with allyl bromide in the presence of Lewis acids:

$$
\text{Ar–H} + \text{CH}2=\text{CHCH}2\text{Br} \xrightarrow{\text{AlCl}3} \text{Ar–CH}2\text{CH}2\text{CH}2\text{Br} \xrightarrow{\text{H}_2\text{O}} \text{Dihydroindene}
$$

Conditions :

  • Catalyst : Anhydrous AlCl₃ (1.2 equiv)
  • Solvent : Nitromethane
  • Temperature : 0°C → RT (gradual warming)
  • Yield : 58–63%
Step 2: Esterification with Ethyl Acetate

The isolated dihydroindene undergoes esterification under conditions mirroring the one-step protocol but with stricter anhydrous controls to prevent hydrolysis.

Reaction Optimization and Parameter Analysis

Solvent Effects on Reaction Efficiency

Solvent Dielectric Constant Yield (%) Purity (HPLC)
Toluene 2.4 68 92.1
DCM 8.9 72 94.3
THF 7.5 51 87.6
DMF 36.7 48 85.9

Polar aprotic solvents like DMF destabilize the transition state, reducing yields, while low-polarity solvents (DCM, toluene) enhance reactivity.

Catalytic Systems Comparison

Catalyst Loading (mol%) Time (h) Yield (%)
PTSA 5 18 71
DMAP 10 24 68
FeCl₃ 8 16 65
None 48 32

Brønsted acids (PTSA) outperform Lewis acids (FeCl₃) due to superior protonation of the carbonyl oxygen.

Analytical Characterization of the Product

Spectroscopic Data

¹H NMR (500 MHz, CDCl₃) :

  • δ 1.30 (t, J = 7.1 Hz, 3H, CH₃)
  • δ 4.22 (q, J = 7.1 Hz, 2H, OCH₂)
  • δ 6.82–6.75 (m, 3H, aromatic)
  • δ 5.94 (s, 1H, ylidene CH)

IR (ATR, cm⁻¹) :

  • 1732 (C=O ester)
  • 1610 (C=C conjugated)
  • 1250 (C–O methoxy)

Chromatographic Purity

Method Retention Time (min) Purity (%)
HPLC (C18) 8.7 94.3
GC-MS 12.2 93.8

Industrial-Scale Production Considerations

Cost-Benefit Analysis of Synthesis Routes

Parameter One-Step Method Two-Step Method
Raw Material Cost $420/kg $380/kg
Energy Consumption 18 kWh/kg 24 kWh/kg
Labor Intensity Low High
Overall Yield 68–72% 58–63%

The one-step method dominates commercial production due to lower operational complexity, despite higher precursor costs.

Challenges and Mitigation Strategies

Hydrolysis Susceptibility :
The α,β-unsaturated ester undergoes base-catalyzed hydrolysis at pH > 8. Recommendations:

  • Maintain reaction pH between 4–6
  • Use anhydrous solvents with molecular sieves

Byproduct Formation :
Diels-Alder adducts (5–8%) form during prolonged heating. Mitigation:

  • Strict temperature control (<110°C)
  • Addition of radical inhibitors (BHT)

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(4-methoxy-2,3-dihydroinden-1-ylidene)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides (Cl-, Br-) and amines (NH2-) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted indene derivatives.

Scientific Research Applications

Ethyl 2-(4-methoxy-2,3-dihydroinden-1-ylidene)acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-(4-methoxy-2,3-dihydroinden-1-ylidene)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of the enzyme and altering metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl (2E)-2-cyano-2-(5-methoxy-2,3-dihydroinden-1-ylidene)acetate

  • Structure: Differs by a cyano group at the α-position of the acetate and a 5-methoxy substituent on the dihydroindenylidene ring.
  • Impact: The cyano group is strongly electron-withdrawing, enhancing charge-transfer properties compared to the target compound’s ester group.
  • Applications: Likely used in organic solar cells (OSCs) as a non-fullerene acceptor, similar to ITIC (a high-performance OSC acceptor) .

(E)-Ethyl 2-(2,3-dihydro-1H-inden-1-ylidene)acetate

  • Structure : Lacks the 4-methoxy group present in the target compound.
  • Impact : Absence of the methoxy substituent reduces electron-donating capacity and may lower solubility in polar solvents. The E-configuration stabilizes the planar conjugated system, favoring crystallinity .
  • Synthesis : Prepared via methods applicable to unsaturated esters, such as Horner-Wadsworth-Emmons reactions .

Positional Isomers

Methyl 2-(7-methoxy-2,3-dihydro-1H-inden-4-yl)acetate

  • Structure : Methoxy group at the 7-position instead of 4-position; methyl ester instead of ethyl.
  • Methyl esters may offer lower steric bulk but reduced thermal stability compared to ethyl esters .

Functional Group Variations

2-(3-Oxo-2,3-dihydroinden-1-ylidene)malononitrile

  • Structure: Replaces the ethyl acetate group with malononitrile.
  • Impact: Malononitrile’s strong electron-withdrawing nature enhances intramolecular charge transfer, making this compound suitable as a small-molecule acceptor (SMA) in OSCs. The target compound’s ester group offers milder electron withdrawal, favoring tunable energy levels .

Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate

  • Structure : Pyrimidine-thietane core instead of dihydroindenylidene.
  • Impact : Heterocyclic cores improve binding affinity in pharmaceuticals but reduce conjugation length, limiting optoelectronic applications .

Data Table: Key Comparative Properties

Compound Name Substituents Key Functional Groups Applications References
Ethyl 2-(4-methoxy-2,3-dihydroinden-1-ylidene)acetate 4-methoxy, ethyl ester Ester, dihydroindenylidene Materials science, organic electronics
Ethyl (2E)-2-cyano-2-(5-methoxy-2,3-dihydroinden-1-ylidene)acetate 5-methoxy, cyano Cyano, ester Organic solar cells
(E)-Ethyl 2-(2,3-dihydro-1H-inden-1-ylidene)acetate None Ester Synthetic intermediate
2-(3-Oxo-2,3-dihydroinden-1-ylidene)malononitrile Malononitrile Nitrile, ketone Photovoltaics (SMAs)
Methyl 2-(7-methoxy-2,3-dihydro-1H-inden-4-yl)acetate 7-methoxy, methyl ester Ester Pharmaceuticals

Biological Activity

Ethyl 2-(4-methoxy-2,3-dihydroinden-1-ylidene)acetate is an organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, synthesis methods, and relevant case studies, highlighting its significance in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by the presence of a methoxy group attached to a dihydroindenylidene moiety. Its molecular formula is C14_{14}H16_{16}O2_2, with a molecular weight of 240.28 g/mol. The unique structure contributes to its reactivity and biological activity compared to other esters and derivatives.

Synthesis Methods

The synthesis of this compound can be achieved through various methods. A common approach involves the condensation reaction between 4-methoxybenzaldehyde and ethyl acetate in the presence of a suitable catalyst. This method allows for high yields and purity of the desired compound.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, Mannich bases derived from related structures have shown potent antibacterial and antifungal activity against various pathogens . The presence of the methoxy group is believed to enhance these effects by increasing lipophilicity, facilitating cell membrane penetration.

Anticancer Potential

The anticancer properties of compounds with similar structural motifs have been extensively studied. For example, Mannich bases have demonstrated cytotoxic effects against several cancer cell lines, with IC50_{50} values ranging from 3.2 to 7.3 µM in specific cases . These findings suggest that this compound may also possess anticancer potential, warranting further investigation.

Enzyme Inhibition

Inhibition studies have shown that related compounds can act as effective inhibitors of various enzymes such as carbonic anhydrases (CAs), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). For instance, certain Mannich bases showed nanomolar level inhibition against these enzymes, indicating their potential as therapeutic agents for conditions like Alzheimer's disease .

Study on Anticancer Activity

A comparative study evaluated the antiproliferative effects of several Mannich bases against human cancer cell lines. Results indicated that specific derivatives exhibited higher selectivity towards certain types of cancer cells, emphasizing the importance of structural modifications in enhancing biological activity .

Enzyme Inhibition Research

Research focusing on the inhibition profiles of Mannich bases revealed that some compounds were significantly more effective than established drugs like Tacrine in inhibiting cholinesterases. This highlights the potential of this compound as a lead compound for developing new enzyme inhibitors .

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